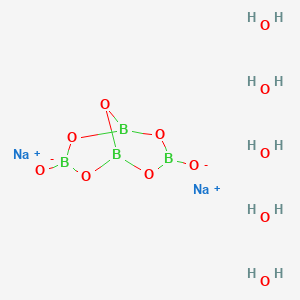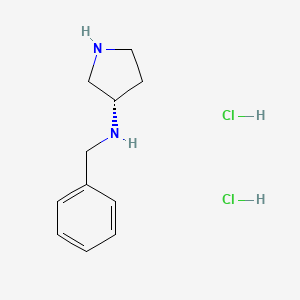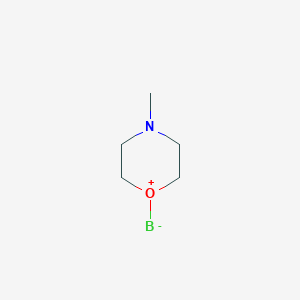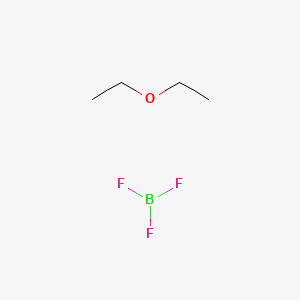
Isodonal
Descripción general
Descripción
Synthesis Analysis
The total synthesis of diterpenes from Isodon species, including compounds potentially related to "Isodonal," involves advanced organic synthesis techniques to recreate these complex natural products in the laboratory. For example, the synthesis of specific constituents from Isodon excisus has been reported, where enantioselective catalytic boron-mediated reduction played a key role in the synthetic transformation (Xing et al., 2003). This approach allows for the preparation of natural products and their enantiomers, offering a pathway to study their structures and biological activities.
Molecular Structure Analysis
The molecular structures of Isodon diterpenes are characterized by their complex polycyclic frameworks, which often include multiple stereocenters and functional groups. For instance, (-)-Isoscopariusin A, isolated from Isodon scoparius, features a sterically congested 6/6/4 tricyclic carbon skeleton with seven continuous stereocenters (Yan et al., 2021). The detailed structural elucidation of such compounds is achieved through a combination of chemical synthesis, spectroscopic analysis, and computational studies, providing insights into their complex architectures.
Chemical Reactions and Properties
Diterpenoids from Isodon species participate in a range of chemical reactions, reflecting their reactive functional groups and complex structures. The synthesis and reactions of these compounds often involve key transformations, such as diastereoselective cyclizations, radical cyclizations, and ring-closing metathesis, which are crucial for constructing their intricate molecular frameworks. For example, the total synthesis of sculponeatin N, a diterpene from Isodon sculponeatus, showcased diastereoselective Nazarov and ring-closing metathesis reactions (Moritz et al., 2014).
Physical Properties Analysis
The physical properties of Isodon diterpenes, including "this compound," are influenced by their molecular structures. These properties, such as melting points, solubilities, and optical activities, are directly related to the compound's configuration and conformation. While specific physical property data for "this compound" was not identified, the complex structures of Isodon diterpenoids suggest they possess unique physical characteristics that can affect their isolation, purification, and application in biological studies.
Chemical Properties Analysis
The chemical properties of diterpenoids from Isodon species are defined by their functional groups and molecular skeletons. These properties determine the compounds' reactivity, stability, and interactions with biological targets. The bioactivities of these diterpenoids, such as their immunosuppressive, anti-inflammatory, and anticancer activities, are a direct consequence of their chemical properties. For instance, derivatives of Isodon diterpenes have shown moderate inhibitory activity in biological assays, highlighting the importance of structural modifications on biological function (Xing et al., 2003).
Aplicaciones Científicas De Investigación
Usos Etno medicinales
Isodon rubescens, una planta de la que se aísla Isodonal, se ha utilizado ampliamente durante décadas para tratar diversas dolencias. Se ha utilizado para tratar el dolor de garganta, la amigdalitis, los resfriados y los dolores de cabeza, la bronquitis, la hepatitis crónica, el reumatismo articular, las mordeduras de serpientes e insectos y varios tipos de cáncer {svg_1}.
Composición Fitoquímica
Isodon rubescens contiene un total de 324 sustancias, incluidos terpenoides, flavonoides, polifenoles, alcaloides, aminoácidos y aceites volátiles. Entre estas sustancias, los diterpenoides son los componentes bioactivos más importantes y abundantes {svg_2}.
Actividades Farmacológicas
Los estudios farmacológicos han demostrado que Isodon rubescens tiene actividades biológicas significativas, especialmente en la modulación de la resistencia a los tumores y los multi fármacos {svg_3}. Sin embargo, la mayoría de estos estudios se han realizado in vitro, y los estudios in vivo en profundidad todavía son muy limitados {svg_4}.
Control de Calidad y Toxicología
Es necesario realizar más estudios sobre el control de calidad de sus extractos crudos e ingredientes activos, así como sobre la identificación de metabolitos {svg_5}. Esto proporcionará información actualizada para el desarrollo y aplicación adicionales en los campos de los alimentos funcionales y la investigación de nuevos fármacos {svg_6}.
Investigación de Diterpenoides
Durante la última década, se han realizado grandes esfuerzos para llevar a cabo investigaciones fitoquímicas sobre el género Isodon, que han llevado al aislamiento e identificación de varios diterpenoides {svg_7}. Estos diterpenoides recientemente reportados con estructuras diversas han llevado a nuevos hallazgos sobre sus funciones biológicas y la investigación de síntesis química {svg_8}.
Síntesis Química
Se han revisado más de 600 nuevos diterpenoides, incluidas sus estructuras, clasificaciones, vías biogenéticas, bioactividades y síntesis química {svg_9}. Esto demuestra el potencial de this compound en el campo de la síntesis química.
Mecanismo De Acción
Isodonal is a N-pentane diterpene compound with potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and anti-ingestion activities . It can be isolated from the leaves of Isodon wikstroemioides and is used in the study of gastrointestinal diseases, anti-tumor, and anti-inflammatory .
Target of Action
Studies on isodon rubescens, a plant from which this compound can be isolated, suggest that it has significant biological activities, especially in the modulation of antitumor and multidrug resistance .
Mode of Action
It is suggested that this compound may interact with its targets to inhibit bacterial growth by disrupting cell membrane permeability and cellular metabolism .
Biochemical Pathways
this compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound can down-regulate the expression of LPS-induced pro-inflammatory factors in RAW 264.7 cells. Its anti-inflammatory immune mechanism is related to the activation of the TLR4-NF-κB signaling pathway .
Pharmacokinetics
ADME properties are crucial for understanding a drug’s bioavailability and its potential as a therapeutic agent
Result of Action
It has been suggested that this compound exhibits strong anti-proliferative and pro-apoptotic effects in human ec cell lines by the activation of the mitochondria-mediated apoptotic pathway, induction of g2/m arrest, as well as increased expression of p53 and p21 .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds
Propiedades
IUPAC Name |
[(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKVFHKMGUXSQ-MVVUPFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16964-56-0 | |
| Record name | (1S,2R,4′aS,5′S,7′S,9′aS)-6-(Acetyloxy)hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16964-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is Isodonal and where is it found?
A1: this compound is an ent-kaurane diterpenoid primarily isolated from the leaves of Isodon japonica (also known as Rabdosia japonica) [, , ]. It has also been found in other Isodon species, including Isodon rubescens, Isodon angustifolia, and Isodon ternifolius [, , , ].
Q2: What biological activities have been reported for this compound?
A3: this compound has shown promising in vitro cytotoxicity against various human tumor cell lines, including HL-60 (acute promyelocytic leukemia), HO-8910 (ovarian cancer), A-549 (lung cancer), DU145 (prostate cancer), and LoVo (colon cancer) [, ]. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Q3: Have any this compound derivatives been studied?
A4: Yes, several structurally related diterpenoids have been isolated alongside this compound, such as isodonoic acid, trichodonin, rabdosin A and B, sodoponin, and epinodosin [, , , ]. These compounds highlight the potential for exploring structural modifications to enhance biological activity or other desirable properties.
Q4: Has the relationship between the structure of this compound and its activity been investigated?
A5: While the provided abstracts don't delve into a detailed structure-activity relationship (SAR) study for this compound, the isolation and identification of various related diterpenoids from the same plant species provide a foundation for future SAR investigations [, , , ]. Understanding how specific structural features impact this compound's activity could be crucial for developing more potent and selective anticancer agents.
Q5: Are there any known challenges associated with the formulation or delivery of this compound?
A6: Although not explicitly mentioned in the provided abstracts, the generally poor water solubility of diterpenoids like this compound can pose challenges for formulation development and bioavailability []. Future research might explore strategies like nanoparticle formulation, liposomes, microemulsions, polymer micelles, or nanosuspensions to overcome these limitations and enhance its therapeutic potential [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)



![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)


